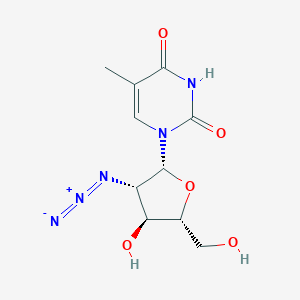
1-(2-Azido-2-deoxyarabinofuranosyl)thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Azido-2-deoxyarabinofuranosyl)thymine, also known as AZT, is a synthetic nucleoside analog that has been used in the treatment of HIV/AIDS. It was the first drug approved by the FDA for the treatment of HIV/AIDS in 1987 and has since been used in combination with other antiretroviral drugs to suppress the virus and improve the quality of life for HIV-positive individuals.
Mechanism of Action
1-(2-Azido-2-deoxyarabinofuranosyl)thymine is a nucleoside analog that is incorporated into the viral DNA by the reverse transcriptase enzyme. Once incorporated, it terminates the chain elongation process, thereby preventing the virus from replicating. This mechanism of action is selective for the viral DNA, which means that it does not affect the host DNA.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been associated with hematological toxicity, which can lead to anemia and neutropenia. It can also cause mitochondrial toxicity, which can lead to muscle weakness and wasting. However, these side effects are generally mild and can be managed with proper medical care.
Advantages and Limitations for Lab Experiments
1-(2-Azido-2-deoxyarabinofuranosyl)thymine has a number of advantages and limitations for lab experiments. Its antiviral properties make it an ideal candidate for studying the replication of the HIV virus. However, its toxicity can limit its use in certain experiments. Additionally, its cost and availability can be a limiting factor for some researchers.
Future Directions
There are a number of future directions for research on 1-(2-Azido-2-deoxyarabinofuranosyl)thymine. One area of interest is the development of new analogs that are more potent and less toxic than this compound. Another area of interest is the use of this compound in combination with other antiretroviral drugs to improve the efficacy of HIV/AIDS treatment. Additionally, research is ongoing into the mechanisms of resistance to this compound, which can help to inform the development of new treatments for HIV/AIDS.
Synthesis Methods
1-(2-Azido-2-deoxyarabinofuranosyl)thymine is synthesized from thymidine, a naturally occurring nucleoside. The synthesis involves the addition of an azide group to the 2' position of the sugar moiety of thymidine. This is achieved through a series of chemical reactions that involve the use of various reagents and catalysts.
Scientific Research Applications
1-(2-Azido-2-deoxyarabinofuranosyl)thymine has been extensively studied in scientific research for its antiviral properties. It works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. This inhibition prevents the virus from replicating and spreading throughout the body, thereby slowing down the progression of the disease.
properties
CAS RN |
131232-94-5 |
|---|---|
Molecular Formula |
C10H13N5O5 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
1-[(2R,3S,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-6(13-14-11)7(17)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6+,7-,9-/m1/s1 |
InChI Key |
JEIPQKWFUIEONT-JVZYCSMKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N=[N+]=[N-] |
Other CAS RN |
131232-94-5 |
synonyms |
1-(2-azido-2-deoxy-beta-D-arabinofuranosyl)thymine 1-(2-azido-2-deoxyarabinofuranosyl)thymine 1-ADAT |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-N-butyl-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-2-[[(2S)-1-[[(2S)-2-[3-(3-hydroxy-4-iodophenyl)propanoylamino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]propyl]amino]hex-4-enamide](/img/structure/B237132.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)

![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![2-[(9Z)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-(2-chloro-1-hydroxyethyl)-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-(1-hydroxyethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B237168.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)

![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)

![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)